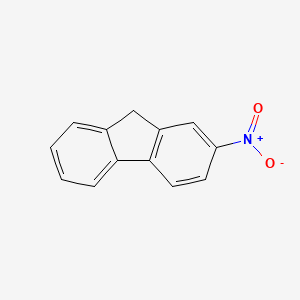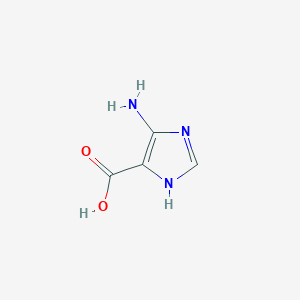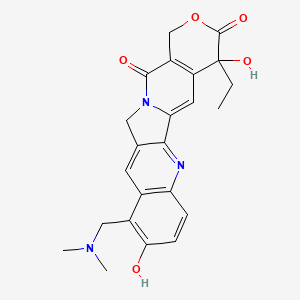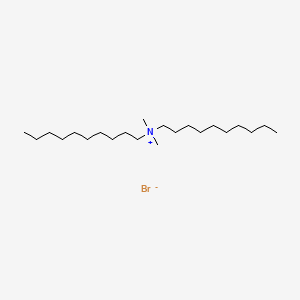![molecular formula C24H24N4O3 B1194917 4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCP1172 is a novel dual inhibitor of dihydrofolate reductase (DHFR) and its functional analog, Rv2671.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the key applications of this compound is in antiviral research. Studies have shown that derivatives of 2,4-diaminopyrimidine, a core structure in the compound, exhibit significant inhibitory activity against retroviruses. This includes human immunodeficiency virus and Moloney murine sarcoma virus, highlighting its potential in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibition of Dihydrofolate Reductase
Another significant application is as a nonclassical inhibitor of dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. This function is crucial in the development of antitumor agents and treatments for infections caused by these organisms (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).
Cerebral Vasospasm Prevention
In neurology, certain derivatives of the compound have been explored for their potential in preventing cerebral vasospasm following subarachnoid hemorrhage. This application could be significant in treating conditions that involve constriction of brain blood vessels (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
Hypoglycemic Activity
The compound has also been studied for its potential hypoglycemic effects. This research is crucial in the development of new treatments for diabetes, where regulating blood glucose levels is a key challenge (Rufer & Losert, 1979).
DHFR Inhibitor in Cancer Therapy
Another application is in cancer therapy, where certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase, a key target in antitumor drugs. This application highlights its potential in developing new cancer treatments (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).
Eigenschaften
Produktname |
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid |
|---|---|
Molekularformel |
C24H24N4O3 |
Molekulargewicht |
416.481 |
IUPAC-Name |
4-[3-[(2S)-4-(2,4-Diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H24N4O3/c1-4-21-20(22(25)28-24(26)27-21)10-5-14(2)17-11-18(13-19(12-17)31-3)15-6-8-16(9-7-15)23(29)30/h6-9,11-14H,4H2,1-3H3,(H,29,30)(H4,25,26,27,28)/t14-/m1/s1 |
InChI-Schlüssel |
OKJCHFXBCVXSIZ-CQSZACIVSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC(OC)=CC([C@@H](C#CC3=C(CC)N=C(N)N=C3N)C)=C2)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCP1172; UCP-1172; UCP 1172 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



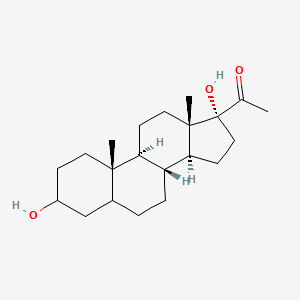
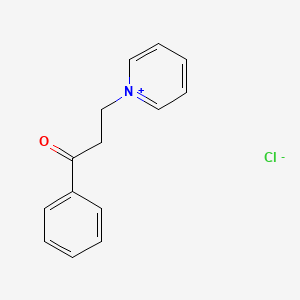



![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)

